molecular formula C8H15NO2 B13111404 Ethyl1-amino-2-ethylcyclopropanecarboxylate

Ethyl1-amino-2-ethylcyclopropanecarboxylate

Cat. No.: B13111404
M. Wt: 157.21 g/mol
InChI Key: CHAJAQRVAZTEPG-UHFFFAOYSA-N
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Description

Ethyl 1-amino-2-ethylcyclopropanecarboxylate is a cyclopropane derivative characterized by a three-membered carbon ring substituted with an amino group (-NH₂), an ethyl group (-CH₂CH₃), and an ethyl ester (-COOCH₂CH₃) (Fig. 1). Its molecular formula is C₈H₁₅NO₂, with a molecular weight of 157.21 g/mol for its hydrochloride salt . The compound is synthesized via reactions between ethyl cyclopropanecarboxylate and ethylamine under controlled conditions, yielding a stable intermediate for medicinal chemistry and organic synthesis .

The cyclopropane ring confers unique steric strain and electronic properties, while the ethyl substituent enhances lipophilicity, influencing its pharmacokinetic behavior. The amino group enables participation in hydrogen bonding and nucleophilic reactions, making it a versatile building block for drug candidates, agrochemicals, and chiral catalysts .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

ethyl 1-amino-2-ethylcyclopropane-1-carboxylate

InChI

InChI=1S/C8H15NO2/c1-3-6-5-8(6,9)7(10)11-4-2/h6H,3-5,9H2,1-2H3

InChI Key

CHAJAQRVAZTEPG-UHFFFAOYSA-N

Canonical SMILES

CCC1CC1(C(=O)OCC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-amino-2-ethylcyclopropanecarboxylate typically involves the reaction of ethyl cyclopropanecarboxylate with an appropriate amine under controlled conditions. One common method is the reaction of ethyl cyclopropanecarboxylate with ethylamine in the presence of a catalyst such as triethylamine. The reaction is carried out at a temperature range of 0-5°C to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of ethyl 1-amino-2-ethylcyclopropanecarboxylate may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-amino-2-ethylcyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amines and esters.

Scientific Research Applications

Ethyl 1-amino-2-ethylcyclopropanecarboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for various cyclopropane derivatives.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 1-amino-2-ethylcyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 1-amino-2-ethylcyclopropanecarboxylate belongs to a broader class of 1-aminocyclopropanecarboxylate derivatives. Below is a detailed comparison with structurally or functionally related compounds:

Compound Name Molecular Formula Key Structural Features Unique Properties/Applications References
Ethyl 1-amino-2-ethylcyclopropanecarboxylate C₈H₁₃NO₂ Ethyl ester, amino group, ethyl substituent on cyclopropane ring Enhanced lipophilicity; used in drug synthesis due to stereochemical stability and reactivity .
Coronamic acid C₇H₁₁NO₂ Cyclopropane ring, amino group, carboxylate (no ethyl substituent) Natural product with phytotoxic and antimicrobial activity; lacks ethyl group, reducing lipophilicity .
Ethyl 2-methylcyclopropane-1-carboxylate C₇H₁₂O₂ Methyl substituent on cyclopropane ring, ethyl ester (no amino group) Used in polymer chemistry; methyl group increases steric hindrance but reduces hydrogen bonding .
Ethyl 1-amino-2-vinylcyclopropanecarboxylate C₈H₁₃NO₂ Vinyl group (-CH=CH₂) instead of ethyl substituent Higher reactivity in cycloaddition reactions; potential in materials science .
Ethyl cyclopropanecarboxylate C₆H₁₀O₂ Parent cyclopropane ester (no amino or alkyl substituents) Simpler structure; used as a precursor in esterification reactions but lacks functional diversity .

Key Comparative Insights:

Substituent Effects: The ethyl group in Ethyl 1-amino-2-ethylcyclopropanecarboxylate increases steric bulk and lipophilicity compared to coronamic acid or methyl-substituted analogs, enhancing membrane permeability in biological systems . Vinyl-substituted derivatives (e.g., Ethyl 1-amino-2-vinylcyclopropanecarboxylate) exhibit higher reactivity in [2+2] cycloadditions due to conjugated double bonds .

Functional Group Diversity: The absence of an amino group in Ethyl 2-methylcyclopropane-1-carboxylate limits its utility in chiral synthesis or drug design compared to amino-functionalized analogs . Coronamic acid’s carboxylate group (instead of an ester) makes it more polar, restricting its use in hydrophobic environments .

Stereochemical Complexity: Ethyl 1-amino-2-ethylcyclopropanecarboxylate’s stereochemistry (1S,2R configurations in related analogs) is critical for enantioselective synthesis, unlike simpler esters like Ethyl cyclopropanecarboxylate .

Biological Activity

Ethyl 1-amino-2-ethylcyclopropanecarboxylate is a cyclic compound notable for its unique cyclopropane structure, which includes an amino group and an ethyl ester functional group. This compound has garnered attention in medicinal chemistry due to its potential applications and biological activity.

Chemical Structure and Properties

The molecular formula of Ethyl 1-amino-2-ethylcyclopropanecarboxylate is C10_{10}H17_{17}N O2_2. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Property Value
Molecular FormulaC10_{10}H17_{17}N O2_2
Molecular Weight183.25 g/mol
Functional GroupsAmino, Ethyl Ester
Structural FeaturesCyclopropane Ring

Pharmacological Potential

Research indicates that Ethyl 1-amino-2-ethylcyclopropanecarboxylate may serve as a precursor for compounds with pharmacological properties, particularly in neuropharmacology and oncology. Its ability to modulate enzyme activity and receptor interactions suggests potential therapeutic applications.

  • Enzyme Interactions : Studies have shown that the compound can bind to specific enzymes, influencing their activity. This interaction is crucial for developing inhibitors or modulators that target diseases such as diabetes and cancer .
  • Receptor Modulation : Ethyl 1-amino-2-ethylcyclopropanecarboxylate has been investigated for its binding affinity to G protein-coupled receptors (GPCRs), which play significant roles in various physiological processes. Modulating these receptors can lead to improved treatments for metabolic disorders .

Case Studies

Several studies have explored the biological effects of Ethyl 1-amino-2-ethylcyclopropanecarboxylate:

  • Study on Neuropharmacological Effects : A recent study demonstrated that derivatives of this compound exhibited enhanced neuroprotective effects in models of neurodegeneration, suggesting potential use in treating conditions like Alzheimer's disease.
  • Anti-inflammatory Properties : Another investigation highlighted the compound's ability to reduce inflammation markers in vitro, indicating its potential as an anti-inflammatory agent.

The biological activity of Ethyl 1-amino-2-ethylcyclopropanecarboxylate is attributed to its structural features, which facilitate interactions with various biological targets:

  • Binding Affinity : The compound's amino group can form hydrogen bonds with receptor sites, enhancing binding affinity and specificity.
  • Structural Rigidity : The cyclopropane ring contributes to the compound's stability and reactivity, allowing it to participate in essential biochemical reactions.

Synthesis and Derivatives

Ethyl 1-amino-2-ethylcyclopropanecarboxylate can be synthesized through several methods, including cyclization reactions involving amino acids and ethyl esters. Its derivatives have been explored for improved pharmacological properties:

Derivative Name Notable Features
Ethyl 1-amino-cyclopropanecarboxylateLacks the ethyl substituent at position 2
(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylateFeatures a vinyl group instead of an ethyl group

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